molecular formula C17H16N2O B7454960 spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one

spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one

Cat. No. B7454960
M. Wt: 264.32 g/mol
InChI Key: VLSJEFVDNJUHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one, also known as spirooxindole, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. It is a bicyclic compound that contains a spiro carbon atom, which adds to its structural complexity. The spirooxindole scaffold has been identified as a promising pharmacophore for the development of new drugs with potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee is complex and varies depending on the specific biological activity. In cancer cells, spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee has been shown to inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis. It also inhibits angiogenesis and metastasis by suppressing the expression of angiogenic and metastatic genes. In inflammation, spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. In neurological disorders, spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee promotes neuronal survival by activating the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and reducing neuroinflammation.
Biochemical and physiological effects:
Spirooxindole has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. It also exhibits antimicrobial activity against various bacterial and fungal strains. In addition, spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee has been shown to modulate the activity of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase.

Advantages and Limitations for Lab Experiments

One of the advantages of spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee is its structural diversity, which allows for the development of new analogs with improved biological activity. It is also relatively easy to synthesize, making it a cost-effective compound for drug development. However, one of the limitations of spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee is its low solubility, which can limit its bioavailability and efficacy in vivo. In addition, its complex mechanism of action requires further investigation to fully understand its biological activity.

Future Directions

The spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee scaffold has great potential for the development of new drugs with therapeutic applications in various diseases. Future research directions could include the development of new analogs with improved bioavailability and efficacy in vivo, as well as the investigation of its mechanism of action in various diseases. In addition, the development of spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee-based drug delivery systems could enhance its therapeutic potential by improving its targeted delivery and reducing its toxicity. Overall, spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee represents a promising pharmacophore for the development of new drugs with diverse biological activities.

Synthesis Methods

The synthesis of spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee can be achieved through several methods, including the one-pot three-component reaction, the multi-component reaction, and the tandem reaction. The one-pot three-component reaction involves the condensation of isatin, 1,3-dicarbonyl compound, and amine in the presence of a catalyst. The multi-component reaction involves the reaction of isatin, malononitrile, and an amine in the presence of a catalyst. The tandem reaction involves the reaction of isatin, enolizable ketone, and an amine in the presence of a catalyst.

Scientific Research Applications

Spirooxindole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been reported to exhibit anticancer activity by inhibiting cancer cell proliferation, inducing apoptosis, and suppressing tumor growth. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. In addition, spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-onee has been found to have neuroprotective effects by promoting neuronal survival and reducing neuroinflammation.

properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-16-14-7-3-4-8-15(14)18-17(19-16)10-9-12-5-1-2-6-13(12)11-17/h1-8,18H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSJEFVDNJUHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=CC=CC=C31)NC4=CC=CC=C4C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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